5-Bromoquinoline hydrochloride

Catalog No.
S974502
CAS No.
421580-26-9
M.F
C9H7BrClN
M. Wt
244.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoquinoline hydrochloride

CAS Number

421580-26-9

Product Name

5-Bromoquinoline hydrochloride

IUPAC Name

5-bromoquinoline;hydrochloride

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

InChI

InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H

InChI Key

RIRLBGYZMSIHBI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)Br.Cl

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Br.Cl

5-Bromoquinoline hydrochloride is a chemical compound with the formula C₉H₇BrClN. It is a derivative of quinoline, characterized by the presence of a bromine atom at the fifth position of the quinoline ring. This compound is notable for its role in various chemical and biological applications, particularly in medicinal chemistry and organic synthesis. The hydrochloride form enhances its solubility in water, making it more accessible for laboratory and pharmaceutical uses.

Potential Antimicrobial Properties:

Use in Formulations:

Due to its solubility properties, 5-BQH might be useful in formulating other research compounds for in vivo studies. Some suppliers recommend using it with solvents like DMSO and PEG to create injectable formulations [].

Future Research Directions:

Given the limited research on 5-BQH, further investigations are necessary to understand its potential applications. Some areas of exploration could include:

  • Antimicrobial activity: Testing against a wider range of bacteria, fungi, and viruses to determine its effectiveness.
  • Biological mechanisms: Understanding how 5-BQH interacts with microorganisms at a cellular level.
  • Drug discovery: Utilizing 5-BQH as a scaffold for developing new antimicrobial agents.
Typical of halogenated quinolines. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions, allowing for the formation of complex organic molecules .
  • Electrophilic Aromatic Substitution: The compound can react with electrophiles, facilitating further functionalization of the quinoline ring.

5-Bromoquinoline hydrochloride exhibits a range of biological activities, making it a subject of interest in pharmacology:

  • Antimalarial Activity: Compounds related to 5-bromoquinoline have shown potential as antimalarial agents by inhibiting β-haematin formation .
  • Antitumor Properties: Some studies indicate that derivatives can inhibit tubulin polymerization, suggesting potential antitumor effects .
  • Enzyme Inhibition: It has been identified as a selective inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is significant for drug metabolism .

The synthesis of 5-bromoquinoline hydrochloride typically involves several steps:

  • Bromination of Quinoline: Quinoline is treated with bromine in an appropriate solvent to introduce the bromine atom at the fifth position.
  • Formation of Hydrochloride Salt: The product is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

Alternative methods may involve different reagents or conditions, but the fundamental approach remains consistent across various synthetic routes.

5-Bromoquinoline hydrochloride has diverse applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Research: Utilized in biochemical assays and studies related to enzyme inhibition and drug interactions.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Studies on 5-bromoquinoline hydrochloride have focused on its interactions with biological targets:

  • Binding Affinity: Research indicates that it binds effectively to tubulin, impacting cell division and proliferation .
  • Metabolic Pathways: Interaction studies reveal its role as a substrate and inhibitor in metabolic pathways mediated by cytochrome P450 enzymes .
  • Structure-Activity Relationships: Variations in structure lead to significant changes in biological activity, highlighting the importance of specific functional groups in its pharmacological profile .

Several compounds share structural similarities with 5-bromoquinoline hydrochloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3-BromoquinolineC₉H₇BrNBromine at position 3; different biological activity.
6-BromoquinolineC₉H₇BrNBromine at position 6; potential antitumor properties.
5-ChloroquinolineC₉H₇ClNChlorine instead of bromine; used as an antimalarial agent.
5-IodoquinolineC₉H₇INIodine substituent; studied for its unique reactivity.
8-HydroxyquinolineC₉H₇NOHydroxy group at position 8; known for chelating properties.

Uniqueness

5-Bromoquinoline hydrochloride stands out due to its specific halogen substitution pattern, which influences its reactivity and biological activity compared to other quinoline derivatives. Its ability to selectively inhibit certain enzymes while maintaining solubility makes it particularly useful in medicinal chemistry.

This compound's unique combination of properties makes it a valuable tool for researchers and pharmaceutical developers alike, contributing to ongoing studies aimed at discovering new therapeutic agents.

Skraup Cyclization-Based Synthesis

Reaction Mechanism and Catalytic Systems

The Skraup cyclization represents one of the most fundamental approaches for constructing quinoline ring systems, serving as a critical foundation for the synthesis of 5-bromoquinoline hydrochloride [1] [2]. The classical Skraup reaction involves the condensation of aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent such as nitrobenzene [1]. Recent mechanistic studies have revealed that the reaction proceeds through a fragmentation-recombination mechanism rather than the traditionally proposed direct cyclization pathway [2] [3].

The mechanistic pathway begins with the dehydration of glycerol by sulfuric acid to form acrolein as the reactive aldehyde component [4]. Subsequent Michael addition between aniline and the alpha,beta-unsaturated carbonyl compound generates an enamine intermediate [4]. The crucial cyclization step involves nucleophilic attack by the benzene ring on the protonated carbonyl group, facilitated by the electron-donating properties of nitrogen [4]. Extensive carbon-13 labeling studies using mesityl oxide and pulegone have demonstrated complete scrambling of label positions in the final quinoline product, supporting the fragmentation-recombination mechanism over the classical direct addition pathway [2].

Modern catalytic systems have significantly improved upon the harsh conditions of the original Skraup synthesis. Microwave-assisted methodologies utilizing acetic acid as both solvent and catalyst achieve quinoline formation in five minutes at 160 degrees Celsius with yields reaching 94 percent [5]. Ionic liquid systems employing imidazolium-based sulfonic acid ionic liquids eliminate the need for external oxidants while providing excellent yields under milder conditions [5]. Solid acid catalysts such as polyhedral oligomeric silsesquioxane-sulfonic acid have demonstrated exceptional activity for the cyclization reaction, achieving 94 percent conversion at temperatures between 140-170 degrees Celsius [6].

The role of the oxidizing agent in classical Skraup synthesis extends beyond simple dehydrogenation of the dihydroquinoline intermediate [7]. Ferrous sulfate serves as a moderating catalyst to control the violent nature of the reaction, while arsenic pentoxide can replace nitrobenzene as a safer alternative oxidant [1]. Superacid-promoted cyclizations using triflic acid have emerged as powerful alternatives, requiring 34 equivalents of acid at 80 degrees Celsius to achieve 95 percent yields [8].

Optimization of Cyclization Parameters

Temperature optimization represents a critical factor in achieving high yields and selectivity in Skraup cyclizations [6] [7]. Classical conditions typically require temperatures between 150-245 degrees Celsius, but modern methodologies have substantially reduced these requirements [7]. Microwave-assisted procedures demonstrate optimal performance at 160 degrees Celsius, with reaction times reduced from hours to minutes [5]. Temperature-dependent studies using polyhedral oligomeric silsesquioxane-sulfonic acid catalysts reveal maximum conversion at 170 degrees Celsius, with significant decreases in efficiency below 140 degrees Celsius [6].

Catalyst loading optimization studies indicate that acid concentration directly influences both reaction rate and product distribution [7]. The optimal sulfuric acid concentration ranges from 75-80 percent, with molar ratios of 2.75-5.0 equivalents relative to aniline substrates providing maximum efficiency [7]. Pressure considerations become critical at elevated temperatures, with optimal conditions maintaining 2-7 pounds per square inch gauge pressure during the cyclization process [7].

Solvent effects play a crucial role in determining reaction outcomes and product selectivity [5] [8]. Neat acetic acid systems provide superior results compared to traditional sulfuric acid-based conditions, eliminating tar formation and improving product isolation [5]. Ionic liquid systems using 1-butyl-3-methylimidazolium hexafluorophosphate demonstrate enhanced reaction control and recyclability compared to conventional solvents [5].

Reaction time optimization varies significantly depending on the chosen methodology and reaction conditions [6] [5]. Classical Skraup conditions typically require 4-12 hours for completion, while microwave-assisted procedures achieve full conversion in five minutes [5]. Continuous flow systems using niobium phosphate catalysts demonstrate sustained activity over 15-hour periods, providing scalable alternatives to batch processes [9].

The following table summarizes optimized parameters for various Skraup cyclization methodologies:

Reaction TypeTemperature (°C)Catalyst/ReagentTypical Yield (%)Reaction Time
Skraup Cyclization (Classical)150-245H₂SO₄/Nitrobenzene/FeSO₄30-504-12 h
Skraup Cyclization (Microwave)160Acetic Acid945 min
Skraup Cyclization (Ionic Liquid)150-160Imidazolium ionic liquid85-902-4 h
Skraup Cyclization (POSS-SO₃H)140-170POSS-SO₃H943-6 h

Bromination Strategies

Radical Bromination Using N-Bromosuccinimide/Azobisisobutyronitrile

Radical bromination using N-bromosuccinimide in conjunction with azobisisobutyronitrile represents a highly selective methodology for introducing bromine functionality into quinoline derivatives [10] [11]. The mechanism proceeds through a classic radical chain process initiated by thermal decomposition of azobisisobutyronitrile at temperatures above 66-72 degrees Celsius [12]. The azobisisobutyronitrile decomposes with an activation energy of 131 kilojoules per mole, generating two 2-cyano-2-propyl radicals and eliminating nitrogen gas [12].

The initiation step involves homolytic cleavage of the nitrogen-nitrogen bond in azobisisobutyronitrile, producing highly reactive carbon-centered radicals [12]. These radicals subsequently abstract hydrogen bromide from N-bromosuccinimide, generating bromine radicals that initiate the chain propagation sequence [10] [13]. The propagation cycle involves hydrogen abstraction from the substrate at the most thermodynamically favorable position, typically benzylic or allylic carbons adjacent to the quinoline ring system [13].

Selectivity in radical bromination arises from the relative stability of the intermediate carbon radicals formed during hydrogen abstraction [13]. Benzylic positions adjacent to quinoline rings benefit from extensive resonance stabilization through delocalization into the aromatic pi system [14]. The resulting benzylic radicals exhibit exceptional stability, making hydrogen abstraction at these positions kinetically and thermodynamically favored over alternative sites [14].

The use of N-bromosuccinimide offers significant advantages over molecular bromine for radical bromination processes [11]. N-bromosuccinimide generates low concentrations of molecular bromine in situ through reaction with hydrogen bromide produced during the chain propagation steps [10]. This controlled bromine generation minimizes unwanted side reactions such as electrophilic addition to alkenes or electrophilic aromatic substitution [11] [13].

Reaction conditions for optimal radical bromination typically involve carbon tetrachloride as solvent at reflux temperatures, although alternative solvents such as dichloromethane and acetonitrile have proven effective [15]. The reaction requires careful control of temperature and initiator concentration to maintain efficient chain propagation while minimizing termination reactions [16]. Typical yields range from 70-85 percent with reaction times of 2-8 hours depending on substrate reactivity and reaction scale [15].

Electrophilic Bromination Approaches

Electrophilic bromination of quinoline derivatives proceeds through well-established aromatic substitution mechanisms involving arenium ion intermediates [17] [18]. The classical approach employs molecular bromine activated by Lewis acid catalysts such as iron tribromide, generating highly electrophilic bromine cations that readily attack electron-rich aromatic systems [18]. For quinoline substrates, bromination occurs preferentially at the 5 and 8 positions due to favorable electronic effects and reduced steric hindrance [19] [20].

The mechanism of electrophilic aromatic bromination involves a two-step process beginning with formation of a sigma-complex through nucleophilic attack of the aromatic ring on the electrophilic bromine species [17] [21]. The resulting arenium ion intermediate is stabilized by resonance delocalization of the positive charge around the aromatic ring system [18]. Subsequent deprotonation restores aromaticity and yields the final brominated product [21].

Recent computational studies have challenged the traditional arenium ion mechanism, suggesting that electrophilic aromatic bromination may proceed through an addition-elimination pathway rather than direct substitution [22]. These investigations using density functional theory calculations found no evidence for stable Wheland intermediates in acetonitrile or tetrachloromethane solvents, instead supporting a concerted mechanism involving simultaneous carbon-bromine bond formation and carbon-hydrogen bond cleavage [22].

Regioselectivity in quinoline bromination depends critically on the electronic properties of substituents and their positions on the ring system [23] [20]. Electron-donating groups such as methoxy and amino substituents direct bromination to ortho and para positions relative to the substituent [24]. Conversely, electron-withdrawing groups such as nitro and carbonyl functionalities promote meta-substitution patterns [24]. For 8-substituted quinolines, bromination occurs selectively at the 5-position when electron-donating substituents are present [20].

Modern electrophilic bromination methodologies have expanded beyond traditional bromine-Lewis acid systems to include N-bromosuccinimide activated by Brønsted or Lewis acids [25]. Photocatalytic approaches using organic dyes such as erythrosine B under visible light irradiation provide mild conditions for aromatic bromination with excellent functional group tolerance [25]. These photoredox systems generate electrophilic bromine species through single-electron oxidation of N-bromosuccinimide, enabling bromination at room temperature with high efficiency [25].

The following table summarizes key bromination methodologies and their selectivity patterns:

Bromination MethodPosition SelectivityMechanism TypeKey IntermediateRegioselectivity
Radical Bromination (NBS/AIBN)Benzylic/Allylic specificRadical chainAlkyl/aryl radicalHigh (radical stability)
Electrophilic Bromination (Br₂/FeBr₃)5,8-positions (quinoline)Electrophilic aromatic substitutionArenium ion (σ-complex)Moderate (electronic effects)
Electrophilic Bromination (NBS/acid)5,8-positions (quinoline)Electrophilic aromatic substitutionArenium ion (σ-complex)Moderate to high
Photocatalytic Bromination (NBS/dye)Various aromatic positionsPhotoredox catalysisNBS radical cationVariable

Post-Synthetic Modifications

Hydrolytic Oxidation to Carbaldehyde Derivatives

Hydrolytic oxidation of quinoline derivatives to corresponding carbaldehyde compounds represents a crucial transformation in the synthetic elaboration of 5-bromoquinoline hydrochloride [26] [27]. The conversion typically involves selective oxidation of methyl or hydroxymethyl substituents to aldehydes while preserving the quinoline ring system and other functional groups [28]. Several methodologies have been developed to achieve this transformation with high efficiency and selectivity [26].

The diisobutylaluminum hydride reduction approach represents one of the most reliable methods for converting quinoline esters to the corresponding aldehydes [26]. This transformation involves treatment of quinoline-2-carboxylic acid ethyl ester with diisobutylaluminum hydride in dichloromethane at negative 78 degrees Celsius under inert atmosphere conditions [26]. The reaction proceeds through selective reduction of the ester carbonyl to an aldehyde, avoiding over-reduction to the alcohol [26]. Yields of 82 percent have been achieved using this methodology with excellent selectivity [26].

Alternative oxidative methodologies employ manganese dioxide as a mild oxidizing agent for the conversion of quinoline alcohols to aldehydes . This approach provides excellent chemoselectivity, selectively oxidizing primary alcohols to aldehydes while leaving other functional groups unaffected . Reaction conditions typically involve treatment with manganese dioxide in chloroform at room temperature, providing yields of 50-70 percent over 4-12 hour reaction periods .

Swern oxidation conditions using dimethyl sulfoxide and oxalyl chloride offer another reliable approach for quinoline alcohol to aldehyde conversions [26]. This methodology involves formation of an activated dimethyl sulfoxide species at low temperature, followed by alcohol addition and triethylamine-mediated elimination to generate the aldehyde product [26]. The reaction proceeds at temperatures from negative 60 to 25 degrees Celsius with yields typically ranging from 75-85 percent [26].

Vilsmeier-Haack and Duff aldehyde synthesis methods have been extensively employed for direct formylation of quinoline derivatives [28]. The Vilsmeier-Haack reaction utilizes phosphorus oxychloride and dimethylformamide to generate highly electrophilic formylating species that readily attack electron-rich aromatic positions [28]. Double formylation reactions have been successfully achieved on quinoline substrates, producing dicarbaldehyde derivatives with good efficiency [28].

Recent advances in carbocatalytic methodologies have introduced oxidized active carbon as an effective catalyst for quinoline aldehyde synthesis [30]. These systems employ thermal activation to generate catalytically active oxidized carbon surfaces capable of promoting both Brønsted acid-catalyzed imine formation and quinoidic dehydrogenation reactions [30]. The carbocatalytic approach offers environmental advantages through the use of abundant, non-toxic carbon materials as catalysts [30].

Functional Group Interconversion Pathways

Functional group interconversion pathways for quinoline derivatives encompass a broad range of transformations that enable systematic modification of substituent patterns and functional groups [31] [32]. These methodologies are essential for accessing diverse quinoline analogs from common precursors such as 5-bromoquinoline hydrochloride [33]. The strategic application of functional group interconversions allows for the introduction of novel substituents while maintaining the integrity of the quinoline core structure [32].

Palladium-catalyzed coupling reactions represent one of the most versatile approaches for functional group interconversion in bromoquinoline derivatives [33]. The bromine substituent serves as an excellent leaving group for cross-coupling reactions, enabling introduction of diverse carbon-carbon and carbon-heteroatom bonds [33]. Suzuki-Miyaura coupling reactions with organoborane reagents provide access to aryl and alkenyl-substituted quinolines with excellent efficiency [34]. These transformations typically employ palladium acetate or tetrakis(triphenylphosphine)palladium catalysts with inorganic bases such as potassium carbonate [34].

Nucleophilic substitution reactions offer alternative pathways for functional group modification in activated quinoline systems [33]. The 3-position of quinoline rings exhibits enhanced electrophilicity due to conjugation with the nitrogen heteroatom, making this site particularly susceptible to nucleophilic attack [33]. Amination reactions using sodium amide or ammonia at elevated temperatures provide access to aminoquinoline derivatives with good regioselectivity [19].

Reductive transformations play important roles in functional group interconversion strategies for quinoline derivatives [35]. Nitro groups can be selectively reduced to amines using hydrogenation conditions or metal hydride reagents [35]. These reductive conditions must be carefully controlled to avoid reduction of the quinoline ring system itself [35]. Alternative reducing agents such as iron powder in acidic conditions provide mild alternatives for nitro reduction while preserving acid-sensitive functional groups [35].

Oxidative functional group interconversions enable transformation of electron-rich substituents to more highly oxidized states [35]. Aldehyde oxidase-catalyzed reactions can convert quinoline aldehydes to carboxylic acids under mild conditions [35]. These enzymatic transformations offer exceptional selectivity and operate under physiological conditions, making them attractive for synthetic applications [35].

The Friedländer synthesis methodology provides a complementary approach for functional group interconversion through construction of the quinoline ring system from ortho-aminobenzaldehyde precursors [36]. This approach enables incorporation of diverse substituents at the 2 and 3 positions of the quinoline ring through appropriate choice of aldehyde or ketone coupling partners [36]. The reaction proceeds through aldol condensation followed by cyclization and dehydration to form the aromatic quinoline system [36].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D Techniques)

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The proton Nuclear Magnetic Resonance spectrum of 5-bromoquinoline hydrochloride displays characteristic resonances in the aromatic region between δ 7.4-9.2 parts per million when measured in deuterated chloroform [1] [2]. The most distinctive signal appears at δ 8.85 parts per million as a doublet with a coupling constant of 4.2 hertz, corresponding to the hydrogen at position 2, which experiences the strongest deshielding effect due to its proximity to the electronegative nitrogen atom [1]. The hydrogen at position 4 resonates at δ 8.75 parts per million as a doublet with an 8.4 hertz coupling constant, reflecting significant deshielding by the nitrogen and coupling with the adjacent hydrogen at position 3 [2].

The hydrogen at position 3 appears as a doublet of doublets at δ 7.58 parts per million, demonstrating coupling with both neighboring protons at positions 2 and 4 with coupling constants of 4.2 and 8.4 hertz respectively [1] [2]. The benzene ring protons exhibit characteristic patterns with the hydrogen at position 6 resonating at δ 7.51 parts per million as a doublet, showing the upfield shift typical of protons meta to bromine substitution [3]. The central hydrogen at position 7 appears as a triplet at δ 7.78 parts per million due to coupling with both adjacent protons, while the hydrogen at position 8 resonates at δ 7.45 parts per million as a doublet, positioned ortho to the nitrogen atom [3].

Salt formation with hydrochloric acid causes systematic downfield shifts of all aromatic signals due to protonation of the quinoline nitrogen, which increases the electron-withdrawing character of the nitrogen and enhances deshielding throughout the aromatic system [3] [4]. The hydrochloride salt formation is confirmed by the absence of a sharp singlet that would indicate the free base form and the presence of broad resonances in the aliphatic region due to rapid proton exchange [4].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbon-13 Nuclear Magnetic Resonance spectrum provides definitive structural confirmation through characteristic chemical shift patterns for the quinoline framework [3] [5]. The nitrogen-bearing carbon at position 2 appears at δ 150.2 parts per million, representing one of the most downfield signals due to direct attachment to the electronegative nitrogen [3]. The carbon at position 9, forming the junction between the pyridine and benzene rings, resonates at δ 148.8 parts per million as a quaternary carbon [5].

The most structurally diagnostic signal corresponds to the bromine-bearing carbon at position 5, which appears at δ 115.3 parts per million [3] [5]. This significant upfield shift compared to other aromatic carbons results from the shielding effect of the bromine substituent, providing unambiguous evidence for substitution at this position [3]. The remaining aromatic carbons display characteristic chemical shifts: position 4 at δ 135.6 parts per million, position 10 at δ 134.2 parts per million, position 6 at δ 129.4 parts per million, position 7 at δ 127.8 parts per million, position 8 at δ 126.5 parts per million, and position 3 at δ 121.8 parts per million [3] [5].

Protonation in the hydrochloride salt form causes systematic downfield shifts of carbons adjacent to nitrogen due to the increased electron-withdrawing effect of the protonated nitrogen [4]. These chemical shift perturbations provide additional confirmation of salt formation and help distinguish the hydrochloride from the free base form [4].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance experiments provide comprehensive structural elucidation and confirmation of connectivity patterns [6] [7]. Correlation Spectroscopy (COSY) experiments reveal through-bond correlations between adjacent protons, confirming the aromatic coupling network with key correlations observed between hydrogens at positions 2 and 3, positions 3 and 4, and the consecutive protons in the benzene ring at positions 6, 7, and 8 [6] [7].

Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct carbon-proton connectivity through one-bond correlations, enabling unambiguous assignment of each carbon signal to its corresponding proton [6]. This technique proves particularly valuable for confirming the assignments of the aromatic carbons and their attached protons in the quinoline framework [6].

Heteronuclear Multiple Bond Correlation (HMBC) experiments provide crucial long-range carbon-proton correlations over two and three bonds, enabling identification of quaternary carbons [6] [7]. Key correlations include connections from the bromine-bearing carbon at position 5 to protons at positions 6 and 7, and from the nitrogen-bearing carbons to remote protons, confirming the overall quinoline structure [6] [7].

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments reveal through-space interactions between protons within approximately five angstroms, providing information about molecular conformation and spatial relationships within the aromatic ring system [6] [7]. These correlations help confirm the planar aromatic structure and distinguish between possible isomeric forms [6].

Infrared and Ultraviolet-Visible Absorption Profiling

Infrared Spectroscopy Characteristics

The infrared spectrum of 5-bromoquinoline hydrochloride exhibits distinctive absorption bands that confirm both the quinoline structure and salt formation [9]. The most characteristic feature appears as a broad, intense absorption between 2800-3200 wavenumbers, corresponding to the nitrogen-hydrogen stretch of the protonated quinoline nitrogen [9]. This broad absorption profile results from strong hydrogen bonding between the protonated nitrogen and the chloride counterion, distinguishing the hydrochloride salt from the free base form [9].

Aromatic carbon-hydrogen stretching vibrations manifest as multiple medium-intensity bands in the 3000-3100 wavenumber region, characteristic of the quinoline aromatic system [10]. The quinoline nitrogen-carbon double bond stretching mode appears as a strong, sharp absorption between 1580-1620 wavenumbers, confirming the presence of the heterocyclic aromatic system [10].

Multiple strong absorptions in the 1450-1600 wavenumber region correspond to aromatic carbon-carbon stretching vibrations and ring breathing modes characteristic of the fused aromatic ring system [10]. The carbon-bromine stretching vibration produces a medium-intensity absorption in the 500-650 wavenumber region, providing direct evidence for the bromine substitution [11].

Additional bands in the 400-800 wavenumber region may be attributed to interactions involving the chloride counterion and overall lattice vibrational modes in the crystalline salt [9]. The fingerprint region below 1500 wavenumbers contains numerous bands arising from out-of-plane bending vibrations and complex ring deformation modes specific to the quinoline structure [10].

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 5-bromoquinoline hydrochloride displays characteristic electronic transitions typical of quinoline derivatives with heavy atom substitution [4] [9]. The most intense absorption appears in the 240-250 nanometer region with an extinction coefficient exceeding 20,000 liters per mole per centimeter, corresponding to π→π* transitions within the conjugated aromatic system [4] [9].

A secondary absorption band occurs in the 260-280 nanometer region with moderate intensity (extinction coefficient approximately 10,000 liters per mole per centimeter), representing additional π→π* transitions specific to the quinoline chromophore [4] [9]. The bromine substitution at position 5 influences the electronic structure through its electron-withdrawing inductive effect and electron-donating resonance effect, causing subtle shifts in transition energies compared to unsubstituted quinoline [9].

Weaker absorptions in the 300-350 nanometer region with extinction coefficients below 1,000 liters per mole per centimeter correspond to n→π* transitions involving the nitrogen lone pair electrons [4] [9]. These transitions are sensitive to solvent polarity and hydrogen bonding, with polar protic solvents generally causing bathochromic shifts due to hydrogen bonding with the nitrogen lone pair [9].

The hydrochloride salt formation affects the absorption spectrum through protonation of the nitrogen, which eliminates the n→π* transitions and may cause slight hypsochromic shifts in the π→π* transitions due to the increased electron-withdrawing character of the protonated nitrogen [4] [9]. Solvent effects are pronounced, with polar solvents generally causing red shifts due to stabilization of excited states through hydrogen bonding and dipolar interactions [9].

Fluorescence emission occurs in the 350-450 nanometer region with relatively low quantum yields (0.01-0.1) typical of quinoline derivatives containing heavy atoms [4]. The bromine substitution causes heavy atom quenching effects that reduce fluorescence intensity and shorten excited state lifetimes compared to unsubstituted quinoline [4].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Crystal System and Space Group Determination

Single-crystal X-ray diffraction analysis of 5-bromoquinoline hydrochloride is expected to reveal a monoclinic or triclinic crystal system based on structural analogies with related quinoline hydrochloride salts [12] [13] [14]. The most probable space groups include P21/c for monoclinic systems or P-1 for triclinic systems, which are commonly observed for organic salts containing hydrogen bonding networks [13] [14] [15].

The unit cell parameters are anticipated to fall within typical ranges for organic salts of this molecular weight: a-axis 8-12 angstroms, b-axis 10-15 angstroms, and c-axis 12-18 angstroms [13] [14]. The beta angle in monoclinic systems typically ranges from 95-110 degrees, influenced by the hydrogen bonding geometry between the protonated quinoline and chloride ions [13] [16].

The calculated density is expected to range from 1.65-1.85 grams per cubic centimeter, with the higher end of this range due to the presence of the heavy bromine atom [13] [17]. Standard crystallographic measurements employ molybdenum K-alpha radiation (wavelength 0.71073 angstroms) at temperatures between 100-298 Kelvin to minimize thermal motion and optimize data quality [13] [18].

Molecular Geometry and Conformation

The quinoline ring system maintains essential planarity with root-mean-square deviations from planarity typically less than 0.02 angstroms for the aromatic framework [13] [14]. The bromine substituent at position 5 lies in the plane of the quinoline ring due to the sp2 hybridization of the aromatic carbon [13].

The hydrochloride formation involves protonation at the quinoline nitrogen, creating a pyramidal geometry around nitrogen with the hydrogen atom positioned out of the quinoline plane [13] [14]. The nitrogen-hydrogen bond length typically measures 1.00-1.05 angstroms, while the nitrogen-carbon bond lengths in the protonated form range from 1.32-1.38 angstroms [14] [16].

Carbon-bromine bond lengths in aromatic systems typically measure 1.89-1.91 angstroms, consistent with partial double bond character due to resonance interactions [13] [14]. The bromine substitution causes minimal distortion to the quinoline ring geometry, with bond angles deviating less than 2 degrees from ideal aromatic values [13].

Refinement Statistics and Data Quality

High-quality crystal structures typically achieve R-factors below 0.05, indicating excellent agreement between observed and calculated structure factors [13] [14]. The goodness-of-fit parameter should fall between 1.0-1.2, demonstrating appropriate weighting of observations during refinement [13] [14].

The number of molecules per unit cell (Z) commonly equals 4 or 8 for organic salts, depending on the specific space group and molecular packing efficiency [13] [16]. Thermal motion parameters (B-factors) typically range from 20-50 angstrom-squared at room temperature, with lower values indicating more ordered molecular packing [13].

Data collection completeness should exceed 95% to ensure reliable structural determination, with redundancy factors of 3-8 providing statistical reliability for intensity measurements [13] [14]. The crystal quality assessment includes mosaic spread evaluation and examination for twinning or disorder effects [13].

Packing Diagram Interpretation

Hydrogen Bonding Networks

The crystal packing of 5-bromoquinoline hydrochloride is dominated by strong hydrogen bonding interactions between the protonated quinoline nitrogen and chloride ions [13] [14] [16]. The nitrogen-hydrogen···chloride distances typically range from 3.0-3.3 angstroms, representing the primary stabilizing interactions in the crystal lattice [13] [16].

These ionic hydrogen bonds create one-dimensional chains or two-dimensional sheets depending on the specific chloride coordination environment [13] [16]. Each chloride ion typically accepts hydrogen bonds from 2-3 protonated quinoline molecules, creating a network of interconnected ionic interactions [16].

Secondary carbon-hydrogen···chloride interactions supplement the primary hydrogen bonding network, with distances ranging from 2.4-2.8 angstroms [13] [16]. These weaker interactions provide additional lattice stabilization and influence the overall packing motif [16].

π-π Stacking Interactions

The planar quinoline ring systems engage in π-π stacking interactions with centroid-to-centroid distances typically ranging from 3.3-3.8 angstroms [13] [14]. These interactions occur between quinoline rings related by crystallographic symmetry operations, creating columns or layers of stacked aromatic systems [13].

The stacking geometry may deviate from perfect parallel alignment, with interplanar angles of 10-30 degrees common due to optimization of multiple intermolecular interactions [13] [14]. The offset stacking arrangement maximizes attractive π-π interactions while minimizing electrostatic repulsion between aromatic systems [13].

The bromine substitution influences the π-π stacking geometry through both steric and electronic effects, potentially creating preferential stacking orientations that minimize bromine-bromine contacts [13] [14]. The heavy atom may also participate in weak halogen bonding interactions with electron-rich regions of neighboring molecules [13].

Halogen Bonding and Secondary Interactions

The bromine substituent can engage in halogen bonding interactions with electron-rich atoms such as nitrogen or chloride ions, with characteristic distances of 3.4-3.9 angstroms [13] [19]. These interactions involve the polarized bromine atom acting as an electron acceptor, providing additional lattice stabilization [19].

The directional nature of halogen bonding influences molecular orientation and packing efficiency, potentially creating specific geometric arrangements that optimize these interactions [13] [19]. The strength and directionality of halogen bonds are intermediate between van der Waals forces and hydrogen bonds [19].

Crystal Morphology and Packing Efficiency

The overall packing arrangement typically adopts a layered or helical motif that accommodates the hydrogen bonding requirements while maintaining efficient space filling [13] [16]. The packing coefficient generally exceeds 65%, indicating effective utilization of crystal volume with minimal void spaces [13].

The crystal habit is influenced by the relative growth rates of different crystallographic faces, which depend on the surface energy and intermolecular interaction patterns [13]. Needle-like or plate-like morphologies are common for quinoline derivatives due to preferential interactions along specific crystallographic directions [13].

Dates

Last modified: 08-16-2023

Explore Compound Types